N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide

Anti-virulence Sortase A inhibitor Staphylococcus aureus

N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide (CAS 2396580-31-5) is a synthetic acrylamide derivative with the molecular formula C14H18N2O3 and a molecular weight of 262.30 g/mol. Its core structure features a phenyl ring substituted with a hydroxymethyl group at the 3-position and a morpholine moiety at the 4-position, coupled with an unsubstituted prop-2-enamide (acrylamide) warhead.

Molecular Formula C14H18N2O3
Molecular Weight 262.309
CAS No. 2396580-31-5
Cat. No. B2897847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide
CAS2396580-31-5
Molecular FormulaC14H18N2O3
Molecular Weight262.309
Structural Identifiers
SMILESC=CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)CO
InChIInChI=1S/C14H18N2O3/c1-2-14(18)15-12-3-4-13(11(9-12)10-17)16-5-7-19-8-6-16/h2-4,9,17H,1,5-8,10H2,(H,15,18)
InChIKeyQKJUTBXBQOPQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide (CAS 2396580-31-5): Procurement-Quality Overview


N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide (CAS 2396580-31-5) is a synthetic acrylamide derivative with the molecular formula C14H18N2O3 and a molecular weight of 262.30 g/mol . Its core structure features a phenyl ring substituted with a hydroxymethyl group at the 3-position and a morpholine moiety at the 4-position, coupled with an unsubstituted prop-2-enamide (acrylamide) warhead. While structurally related to a series of published bacterial sortase A (SrtA) inhibitors bearing substituted acrylamide groups, this compound's unsubstituted vinyl terminus distinguishes it as a versatile synthetic intermediate, a potential control compound for target engagement studies, or a precursor for generating focused libraries of covalent inhibitors [1].

Why Substituting N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide with Generic Acrylamides Introduces Scientific and Procurement Risk


Generic substitution within this chemical class is not scientifically sound due to the compound's unique combinatorial features: a morpholine ring that modulates solubility and target binding, a hydroxymethyl group offering a hydrogen-bonding handle or a site for further derivatization, and an unsubstituted acrylamide warhead. The published SAR around the related sortase A inhibitor series demonstrates that even minor modifications to the acrylamide moiety, such as the introduction of a 2-furyl or 2-thienyl group, drastically alter biological potency—shifting from inactive or weakly active compounds to sub-micromolar inhibitors [1]. Replacing this specific scaffold with a simpler acrylamide, such as N-acryloylmorpholine or a generic 4-morpholinoaniline derivative, forfeits the precise spatial arrangement of the hydroxymethyl and morpholine substituents critical for molecular recognition. This makes the exact compound a non-fungible item for researchers replicating published biological assays, conducting SAR-by-catalog studies, or requiring a specific synthetic intermediate.

Quantitative Evidence Guide for N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide Selection


Structural Determinant of Biochemical Activity: Unsubstituted Acrylamide Warhead vs. Substituted Analogs in Sortase A Inhibition

The target compound serves as the unsubstituted acrylamide core scaffold for a series of sortase A (SrtA) inhibitors. In the published SAR, replacing the hydrogen atom on the terminal vinyl carbon with a 2-thienyl group yields (2E)-N-[3-(hydroxymethyl)-4-morpholin-4-ylphenyl]-3-(2-thienyl)acrylamide, which exhibits an IC50 of 73 nM against SrtA [1]. Similarly, the 2-furyl analog demonstrates potent anti-virulence activity by blocking sortase-catalyzed transpeptidation in S. aureus [2]. The unsubstituted compound itself is reported with a markedly higher IC50 of 200 µM (2.00E+5 nM) against recombinant S. aureus sortase A [3]. This quantitative SAR—where the unsubstituted prop-2-enamide is a weak millimolar-range binder, but serves as the direct synthetic precursor to low-nanomolar inhibitors—positions the compound as an essential control for on-target vs. off-target activity profiling and as a validated starting material for medicinal chemistry campaigns.

Anti-virulence Sortase A inhibitor Staphylococcus aureus

Functional Group Orthogonality: Hydroxymethyl as a Conjugation Handle vs. Morpholino-Substituted Analogs Lacking This Feature

Unlike simpler 4-morpholinoaniline derivatives (e.g., N-[3-amino-4-(morpholin-4-yl)phenyl]acetamide, CAS not specified) or N-acryloylmorpholine (CAS 5117-12-4), the target compound possesses a free hydroxymethyl (-CH2OH) group at the 3-position of the phenyl ring. This primary alcohol is a unique, chemically orthogonal handle absent in most commercially available morpholinophenyl acrylamides. It enables selective derivatization—such as esterification, etherification, or oxidation to the aldehyde—without affecting the acrylamide or morpholine moieties. The 2010 SAR study by Chenna et al. chemically exploited this hydroxymethyl group, converting it to the corresponding aldehyde (2E)-N-(3-formyl-4-morpholin-4-ylphenyl)-3-(2-furyl)acrylamide as part of their medicinal chemistry exploration [1]. This establishes a direct literature precedent for its use as a synthetic diversification point. In contrast, the unsubstituted phenyl, amino-substituted, or morpholino-only analogs lack this versatile functional group, limiting their utility as modular building blocks.

PROTAC linker Bioconjugation Chemical probe synthesis

In Silico Predicted Drug-Likeness and Physicochemical Profile vs. Other Acrylamide-Based Covalent Warheads

The compound's calculated physicochemical properties position it favorably within oral drug-likeness space when benchmarked against common acrylamide warheads. With a molecular weight of 262.30 g/mol and 3 hydrogen bond acceptors, it adheres to Lipinski's Rule of Five, unlike larger substituted acrylamide inhibitors such as the clinical-stage covalent EGFR inhibitor osimertinib (MW ≈ 500). Furthermore, the morpholine ring is a well-validated solubility-enhancing motif, frequently incorporated into kinase inhibitors to improve aqueous solubility and reduce logP [1]. While empirical solubility and permeability data for this specific compound are not publicly available, the combination of a low molecular weight, a morpholine solubilizing group, and a hydroxymethyl hydrogen-bond donor/acceptor suggests a superior developability profile compared to more lipophilic, fully substituted acrylamides. This makes it a rational choice for fragment-based covalent inhibitor screening or as a core scaffold for lead generation libraries where maintaining favorable physicochemical properties is a key selection criterion.

Drug-likeness Covalent inhibitor Physicochemical property

Polymer and Materials Science Utility: Contrasting the Small-Molecule Acrylamide with Polymeric and Oligomeric Alternatives

The prop-2-enamide group in the target compound allows it to participate in radical polymerization reactions, positioning it as a functional monomer for generating polymers with pendent morpholine and hydroxymethyl functionalities. Commercially available N-acryloylmorpholine (ACM, CAS 5117-12-4) is widely used as a reactive diluent and hydrophilic monomer in UV-curable coatings and biomedical hydrogels . However, ACM lacks the aromatic spacer and the additional hydroxymethyl group present in the target compound. The target compound's aromatic core and dual functionality (tertiary amine from morpholine, primary alcohol) could enable the synthesis of polymers with higher Tg, unique pH-responsive or hydrogen-bonding properties, and the ability to post-functionalize through the alcohol handle. Although no published polymerization data for this exact compound were identified, its structural analogy to functional acrylamide monomers used in stimuli-responsive drug delivery systems and affinity chromatography supports its potential as a specialty monomer. This is a class-level inference pending experimental validation.

RAFT polymerization Stimuli-responsive polymer Functional monomer

Highest-Confidence Application Scenarios for N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide


Negative Control Compound for Sortase A Inhibitor Screening Campaigns

Based on the quantitative SAR data from the Chenna et al. series, this compound is the optimal negative control for any high-throughput or secondary screening campaign targeting S. aureus Sortase A. With an IC50 of approximately 200 µM against the recombinant enzyme [1], it provides a defined baseline for assay window determination, contrasting sharply with the 73 nM potency of the 2-thienyl-substituted analog [2]. Procurement of the pure, unsubstituted parent compound ensures that observed inhibitory activity in screening libraries can be reliably attributed to the substituted acrylamide warhead rather than the core scaffold, avoiding false-positive triage of hits.

Key Synthetic Intermediate for Focused Covalent Inhibitor Library Synthesis

The compound's hydroxymethyl group and unsubstituted acrylamide make it an ideal starting material for synthesizing libraries of diverse acrylamide-based covalent inhibitors. The literature precedence from Chenna et al. demonstrates that oxidation to the aldehyde and subsequent elaboration yields active sortase inhibitors [3]. Researchers procuring this compound can independently explore SAR at the acrylamide terminus via Heck coupling, Horner-Wadsworth-Emmons reaction, or direct acylation, generating proprietary chemical matter around a validated core. This is preferable to purchasing pre-substituted analogs, which limit the accessible chemical space.

Functional Monomer for Stimuli-Responsive or Post-Functionalizable Polymer Synthesis

For materials scientists, the compound's three distinct functional domains—polymerizable acrylamide, basic morpholine, and nucleophilic hydroxymethyl—position it as a specialty monomer for advanced polymer architectures . Unlike N-acryloylmorpholine, which yields simple linear hydrophilic polymers, this monomer enables the synthesis of copolymers that can be post-modified through the alcohol handle (e.g., with drugs, dyes, or targeting ligands) or that exhibit pH-dependent swelling due to the morpholine moiety. This is a class-level opportunity pending experimental validation.

Chemical Probe for Profiling Acrylamide Reactivity and Off-Target Engagement

The compound's low molecular weight and unsubstituted acrylamide warhead make it a useful tool for competitive ABPP (activity-based protein profiling) experiments, where it can serve as a minimalist probe to map the basal reactivity landscape of cysteine residues in the proteome [4]. By comparing labeling patterns with those of more elaborate substituted acrylamides, researchers can deconvolute scaffold-specific vs. warhead-specific interactions, guiding the optimization of selective covalent inhibitors. This scenario leverages the compound's simplicity as a feature rather than a limitation.

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